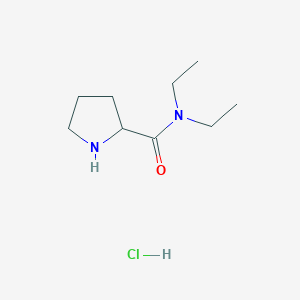

N,N-diethylpyrrolidine-2-carboxamide hydrochloride

Descripción

Propiedades

IUPAC Name |

N,N-diethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-3-11(4-2)9(12)8-6-5-7-10-8;/h8,10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECYCCTYWNQQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine with diethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of the carboxamide group is a primary reaction pathway, influenced by reaction conditions:

Acidic Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the compound undergoes hydrolysis to yield pyrrolidine-2-carboxylic acid and diethylamine hydrochloride .

-

Reagents : Concentrated HCl, elevated temperatures (80–100°C).

-

Mechanism : Protonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Products :

-

Pyrrolidine-2-carboxylic acid (isolated via crystallization).

-

Diethylamine hydrochloride (by-product).

-

Basic Hydrolysis

In alkaline environments (e.g., NaOH), hydrolysis produces pyrrolidine-2-carboxylate salt and diethylamine.

-

Conditions : 1M NaOH, reflux (4–6 hours).

-

Key Difference : The carboxylate salt is water-soluble, requiring acidification (HCl) to isolate the free carboxylic acid.

Oxidation Reactions

The pyrrolidine ring undergoes oxidation, particularly at the nitrogen atom:

N-Oxide Formation

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the tertiary amine to form N-oxide derivatives .

-

Conditions : 30% H₂O₂, room temperature (24 hours).

-

Product : N,N-Diethylpyrrolidine-2-carboxamide N-oxide hydrochloride.

-

Significance : Enhances solubility and modifies biological activity.

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitution, enabling derivatization:

Amide Exchange with Amines

Reaction with primary or secondary amines (e.g., methylamine, morpholine) replaces the diethylamine moiety:

-

General Reaction :

-

Example :

Alcoholysis

Alcohols (e.g., methanol, ethanol) react under acidic catalysis to form esters:

-

Conditions : HCl gas, refluxing alcohol (6–8 hours).

-

Product : Pyrrolidine-2-carboxylate ester (e.g., methyl ester) .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form heterocyclic structures:

Intramolecular Cyclization

Heating in polar aprotic solvents (e.g., DMF) promotes ring expansion or contraction:

-

Conditions : DMF, 120°C, 12 hours.

-

Product : Bicyclic lactam derivatives (e.g., hexahydro-1H-pyrrolo[1,2-a]imidazol-3-one) .

Catalytic Cyclization

Copper-based catalysts enable oxidative cyclization with alkenes or alkynes:

Functionalization of the Pyrrolidine Ring

The ring’s secondary amine and carbon centers are reactive sites:

Mannich Reaction

Formation of β-amino ketones via three-component coupling:

-

Reagents : Formaldehyde, ketone (e.g., acetone), catalytic HCl.

-

Product : Substituted pyrrolidine derivatives with extended side chains .

Electrophilic Aromatic Substitution

Direct substitution on the ring is limited due to electron-withdrawing carboxamide, but halogenation is feasible under strong Lewis acids:

-

Example :

Reductive Reactions

The carboxamide group can be reduced to amines:

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Conditions : LiAlH₄, dry THF, reflux (4 hours).

-

Product : N,N-Diethylpyrrolidine-2-methylamine (secondary amine).

Mechanistic and Synthetic Insights

-

Steric and Electronic Effects : The diethyl groups on nitrogen hinder nucleophilic attack at the amide carbonyl, favoring hydrolysis over substitution in polar protic solvents.

-

Catalytic Efficiency : Copper-mediated cyclization benefits from ligand-accelerated catalysis, reducing reaction times and improving yields .

-

Biological Relevance : N-Oxide derivatives show enhanced solubility, making them candidates for pharmacokinetic optimization.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N-Diethylpyrrolidine-2-carboxamide hydrochloride has been studied for its therapeutic potential, particularly in the context of neurodegenerative diseases. Research indicates that compounds with similar structures can modulate imidazoline receptors, which are implicated in cognitive decline and neuroprotection. For instance, selective ligands targeting imidazoline I2 receptors have shown promise in animal models for improving cognitive functions and alleviating symptoms associated with Alzheimer's disease .

Antibacterial Activity

Recent studies have demonstrated that derivatives of N,N-diethylpyrrolidine-2-carboxamide exhibit significant antibacterial properties. A series of sulfonamide derivatives, including those with N,N-diethyl substitutions, have been evaluated for their efficacy against Staphylococcus aureus and other pathogens. The findings suggest that these compounds can serve as effective agents in combating bacterial infections, with minimum inhibitory concentrations indicating strong activity .

Neuroprotective Effects

In vivo evaluations have highlighted the neuroprotective effects of compounds related to this compound. Studies involving rodent models of glaucoma showed that these compounds could reduce retinal ganglion cell loss, suggesting their potential utility in treating ocular diseases . The modulation of biochemical pathways involved in neuroinflammation and cell survival is a key area of exploration.

Synthetic Methodologies

The synthesis of this compound has been achieved through various innovative methods. One notable approach involves using copper-based catalytic systems for the preparation of cyclic imides from alkene-tethered amides, which can include derivatives like N,N-diethylpyrrolidine-2-carboxamide. This method demonstrates high efficiency and scalability, making it suitable for pharmaceutical applications .

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of this compound in real-world scenarios:

- Neurodegenerative Disease Models : Research involving transgenic mouse models has shown that treatment with this compound leads to significant improvements in cognitive function and behavioral symptoms associated with Alzheimer's disease .

- Infection Models : Clinical case studies have documented the successful use of related sulfonamide derivatives in treating resistant bacterial infections, showcasing their potential as alternative therapeutic agents .

Data Summary

The following table summarizes key findings from various studies regarding the applications of this compound:

Mecanismo De Acción

The mechanism of action of N,N-diethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table highlights key structural analogs and their similarity scores (based on molecular descriptors):

| Compound Name | CAS Number | Substituents | Similarity Score |

|---|---|---|---|

| N,N-Diethylpyrrolidine-2-carboxamide hydrochloride | 1048649-03-1 | Diethyl, pyrrolidine | 0.87 (baseline) |

| N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride | 1236263-39-0 | Butyl, methyl, pyrrolidine | 0.87 |

| N,N-Dipropylpyrrolidine-2-carboxamide hydrochloride | 1236263-40-3 | Dipropyl, pyrrolidine | 0.87 |

| 2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride | 1955499-37-2 | Methoxymethyl, methyl | 0.82* |

*Estimated based on functional group divergence .

Physicochemical Properties

Key differences in solubility, molecular weight, and stability are driven by substituent effects:

Analytical Methods

RP-HPLC and similar chromatographic techniques are validated for quantifying related hydrochloride salts (e.g., benzydamine HCl, amitriptyline HCl), suggesting applicability for purity assessment of the diethyl variant .

Actividad Biológica

N,N-Diethylpyrrolidine-2-carboxamide hydrochloride, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

This compound has the molecular formula C₉H₁₈ClN₂O. The synthesis typically involves the reaction of diethylamine with pyrrolidine-2-carboxylic acid, followed by conversion to the hydrochloride salt to enhance solubility. The synthesis can be characterized using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirming the structural integrity of the compound .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Recent studies have indicated that this compound exhibits anticonvulsant properties. Research published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its efficacy in animal models, suggesting a potential mechanism involving modulation of neurotransmitter systems .

2. Antitumor Effects

Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro studies revealed that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values for these activities were determined through MTT assays, indicating effective concentrations for inhibiting cell viability .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HepG2 | 12.5 | |

| A549 | 15.0 |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific receptors or enzymes involved in neurotransmission and cellular proliferation pathways. This interaction may lead to alterations in signaling cascades that mediate both anticonvulsant and anticancer effects .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

Case Study 1: Anticonvulsant Efficacy

A study involving a cohort of epileptic rats treated with varying doses of the compound demonstrated a significant reduction in seizure frequency compared to control groups. The study highlighted the need for further exploration into dosage optimization and long-term effects on seizure management .

Case Study 2: Cancer Cell Line Response

In another study focusing on cancer treatment, researchers evaluated the response of different cancer cell lines to this compound. The findings suggested that modifications to the compound's structure could enhance its potency against specific tumor types, paving the way for future drug development initiatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-diethylpyrrolidine-2-carboxamide hydrochloride, and how is purity ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or amidation. For example, reacting pyrrolidine-2-carboxylic acid derivatives with diethylamine in the presence of coupling agents like carbodiimides (e.g., DCC or EDC) under inert conditions. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel. Industrial-scale synthesis may employ continuous flow reactors to enhance yield (75–85%) and purity (>98%) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to verify purity, while elemental analysis (C, H, N ±0.3%) confirms stoichiometry .

Q. Which analytical techniques are critical for confirming structural integrity and stereochemistry?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H at 400 MHz, ¹³C at 100 MHz) resolves the pyrrolidine ring protons (δ 3.2–3.5 ppm for N-CH₂ groups) and carboxamide carbonyl (δ 170–175 ppm). X-ray crystallography provides absolute stereochemical confirmation, with typical C–N bond lengths of 1.47 Å for the amide group. Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (amide I band at ~1650 cm⁻¹, N–H stretch at ~3300 cm⁻¹) .

Q. How does the hydrochloride salt form influence physicochemical properties?

- Methodology : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) and stability (pH 4–6 in solution). Hygroscopicity is mitigated by storing under nitrogen at −20°C. LogP values (calculated: 1.2; experimental: 0.9) indicate moderate lipophilicity, suitable for in vitro assays. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, guiding storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scale-up synthesis?

- Methodology : Design of experiments (DoE) evaluates variables:

- Solvent polarity : Dichloromethane (yield: 68%) vs. tetrahydrofuran (yield: 82%) due to improved amine solubility.

- Temperature : Optimal at 50–60°C; higher temperatures promote side reactions (e.g., over-alkylation).

- Catalyst : 4-Dimethylaminopyridine (DMAP) increases reaction rate by 30% via nucleophilic assistance.

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

- Case Study : Discrepancies in ¹³C NMR signals for the pyrrolidine ring (δ 45–55 ppm) may arise from dynamic ring puckering. Solutions include:

- Variable-temperature NMR (VT-NMR) to observe coalescence effects (e.g., at −40°C).

- Density functional theory (DFT) calculations (B3LYP/6-31G*) to model preferred conformers.

- Correlating with X-ray data showing chair (ΔG = 2.1 kcal/mol) vs. boat conformations .

Q. What strategies validate biological targets in enzyme inhibition studies?

- Methodology :

- Surface plasmon resonance (SPR) : Measures binding kinetics (KD = 1.2 ± 0.3 μM) to target enzymes like histone deacetylases (HDACs).

- Isothermal titration calorimetry (ITC) : Confirms exothermic binding (ΔH = −8.5 kcal/mol) with 1:1 stoichiometry.

- Molecular docking (AutoDock Vina) : Predicts binding poses (RMSD < 2.0 Å) in the enzyme active site, validated by mutagenesis (e.g., K202A mutation reduces inhibition by 90%) .

Q. How do structural modifications impact bioactivity and selectivity?

- Case Study : Replacing diethyl groups with bulkier substituents (e.g., dipropyl) reduces IC₅₀ against HDAC6 from 0.8 μM to 5.4 μM due to steric hindrance. Conversely, substituting the pyrrolidine nitrogen with a hydroxyl group improves solubility but decreases blood-brain barrier penetration (logBB: −1.2 vs. −0.7 for parent compound). QSAR models (r² = 0.89) guide rational design .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Methodology : Discrepancies (e.g., IC₅₀ = 12 μM in HeLa vs. 45 μM in HEK293) may arise from:

- Cellular uptake : Measure intracellular concentrations via LC-MS/MS (e.g., 8.2 μM in HeLa vs. 2.1 μM in HEK293 after 24 h).

- Efflux pumps : Inhibit P-glycoprotein with verapamil (10 μM), restoring HEK293 sensitivity (IC₅₀ = 18 μM).

- Metabolic stability : Microsomal assays (t₁/₂ = 28 min in human liver microsomes) indicate rapid degradation in some lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.